molecular formula C7H4ClNO B1588078 2-Chloro-6-hydroxybenzonitrile CAS No. 89999-90-6

2-Chloro-6-hydroxybenzonitrile

Cat. No. B1588078
CAS RN: 89999-90-6
M. Wt: 153.56 g/mol
InChI Key: QAZAWPCTVDEZCT-UHFFFAOYSA-N
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Description

2-Chloro-6-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4ClNO . It appears as a solid substance .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-hydroxybenzonitrile consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a nitrile group . The molecular weight of this compound is 153.57 g/mol .


Physical And Chemical Properties Analysis

2-Chloro-6-hydroxybenzonitrile is a solid substance . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Application 1: One-step selective synthesis of 2-chlorobenzonitrile

  • Summary of the Application: This research focuses on the one-step synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation .
  • Methods of Application: A series of V2O5/Al2O3 catalysts were prepared by a wet impregnation method and employed for the synthesis in a fixed bed reactor at atmospheric pressure . The catalysts were characterized by BET-SA, XRD, FT-IR, TPR, UV-Vis DRS, and NH3-TPD .
  • Results or Outcomes: The addition of V2O5 to Al2O3 amplified the crystallinity of alumina and resulted in the formation of an interactive species i.e., AlVO4 . A 10 wt% V2O5/Al2O3 catalyst was found to be the best and the high selectivity for 2-CBN was presumably due to the formation of the isolated surface and polymeric tetrahedral vanadia species along with aluminum vanadate species .

Application 2: Synthesis of 6-aminophenanthridines

  • Summary of the Application: 2-Chloro-4-hydroxybenzonitrile may be used in the synthesis of 6-aminophenanthridines via Suzuki-Miyaura coupling reaction .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .

Safety And Hazards

This compound is associated with several hazards. It has been classified as dangerous with hazard statements including H301, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-6-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZAWPCTVDEZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402948
Record name 2-chloro-6-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-hydroxybenzonitrile

CAS RN

89999-90-6
Record name 2-chloro-6-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 18-crown-6 (3.96 g, 15 mmol) in 30 mL of acetonitrile were added dry potassium acetate (1.47 g, 15 mmol) and 2-chloro-6-fluorobenzonitrile (1.56 g, 10 mmol). The reaction was refluxed under nitrogen for 25 hours, then cooled to room temperature. Sodium hydroxide (2 mL of a 10M solution, 20 mmol) and water (5 mL) were added, and the reaction stirred at room temperature for two hours. The acetonitrile was removed on a rotary evaporator, and the residue was taken up in ether and water. The basic aqueous layer was washed three times with ether. The aqueous layer was then made acidic with HCl, and the product extracted into ether. The ether layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting solid was crystallized from water/methanol to yield 1.11 g of 3-chloro-2-cyanophenol.
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Benzoyl-6-chlorobenzonitrile (10.0 g, 41 mmol) was dissolved in methylene chloride(40 ml) and trifluoroacetic acid(40 ml) and stirred at room temperature for 24 hrs. The reaction mixture is diluted with methylene chloride and extracted with water. The organic layer is dried over MgSO4 and filtered. The solvent was evaporated and chromatography of the resulting solid on silica gel (4%MeOH/CHCl2) gave the desired product(4.2 g, 67%). 1H NMR (CD3COCD3): δ10.31 (s,1H), 7.51 (t, 1H), 7.11 (d, 1H) 7.05 (d, 1H).
Name
2-Benzoyl-6-chlorobenzonitrile
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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